

Solubility profile of 1-(4-Nitrophenyl)piperazine in common lab solvents

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Compound of Interest

Compound Name: 1-(4-Nitrophenyl)piperazine

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Solubility Profile of 1-(4-Nitrophenyl)piperazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of **1-(4-Nitrophenyl)piperazine**, a key intermediate in the synthesis of various pharmaceutical compounds. Understanding the solubility of this compound in common laboratory solvents is critical for its effective use in drug discovery, process development, and formulation. While quantitative solubility data for **1-(4-Nitrophenyl)piperazine** is not readily available in published literature, this guide summarizes the available qualitative information and provides detailed experimental protocols for determining its solubility.

Data Presentation: Solubility Overview

Precise quantitative solubility data for **1-(4-Nitrophenyl)piperazine** remains to be extensively documented. However, based on information available for structurally similar compounds, a general qualitative solubility profile can be inferred. The following table summarizes the expected solubility behavior of **1-(4-Nitrophenyl)piperazine** in a range of common laboratory solvents. It is important to note that this information is largely derived from data for the related compound, 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine, and should be used as a preliminary guide pending experimental verification.

Solvent Class	Solvent	Expected Solubility
Aqueous	Water	Slightly Soluble.[1] A very low aqueous solubility of 36.9 µg/L at 20°C has been reported for the closely related 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine.[2]
Alcohols	Methanol, Ethanol	Soluble.[1][3]
Ketones	Acetone	Slightly Soluble.[2]
Esters	Ethyl Acetate	Data not available.
Ethers	Diethyl Ether	Data not available.
Halogenated	Dichloromethane, Chloroform	Slightly Soluble (in Chloroform).[2]
Aprotic Polar	Dimethyl Sulfoxide (DMSO)	Soluble.[1]
Aprotic Polar	Dimethylformamide (DMF)	Soluble.[3]

Disclaimer: The solubility data presented above is qualitative and largely based on an analogous compound. For precise quantitative measurements, it is imperative to perform experimental solubility studies.

Experimental Protocols

To facilitate the accurate determination of the solubility of **1-(4-Nitrophenyl)piperazine**, three widely accepted analytical methods are detailed below: Gravimetric Analysis, High-Performance Liquid Chromatography (HPLC), and UV-Vis Spectroscopy.

Gravimetric Analysis

This classic method involves the preparation of a saturated solution, followed by the evaporation of the solvent and weighing the residual solute.

Methodology:

- **Saturation:** An excess amount of **1-(4-Nitrophenyl)piperazine** is added to a known volume of the desired solvent in a sealed container.
- **Equilibration:** The mixture is agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- **Separation:** The undissolved solid is separated from the saturated solution by filtration or centrifugation.
- **Evaporation:** A known volume of the clear supernatant is transferred to a pre-weighed container. The solvent is then carefully evaporated under controlled conditions (e.g., in a vacuum oven) until a constant weight of the solute is achieved.
- **Calculation:** The solubility is calculated from the mass of the dried solute and the volume of the solvent used.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and accurate method for determining solubility, particularly for compounds with low solubility or when analyzing complex mixtures.

Methodology:

- **Stock Solution Preparation:** A standard stock solution of **1-(4-Nitrophenyl)piperazine** of a known concentration is prepared in a suitable solvent in which the compound is freely soluble.
- **Calibration Curve:** A series of calibration standards are prepared by diluting the stock solution. These standards are injected into the HPLC system to generate a calibration curve of peak area versus concentration.
- **Saturated Solution Preparation:** A saturated solution is prepared as described in the gravimetric method (Saturation and Equilibration steps).
- **Sample Analysis:** After filtration or centrifugation, an aliquot of the saturated solution is appropriately diluted and injected into the HPLC system.

- Quantification: The concentration of **1-(4-Nitrophenyl)piperazine** in the saturated solution is determined by comparing its peak area to the calibration curve.

UV-Vis Spectroscopy

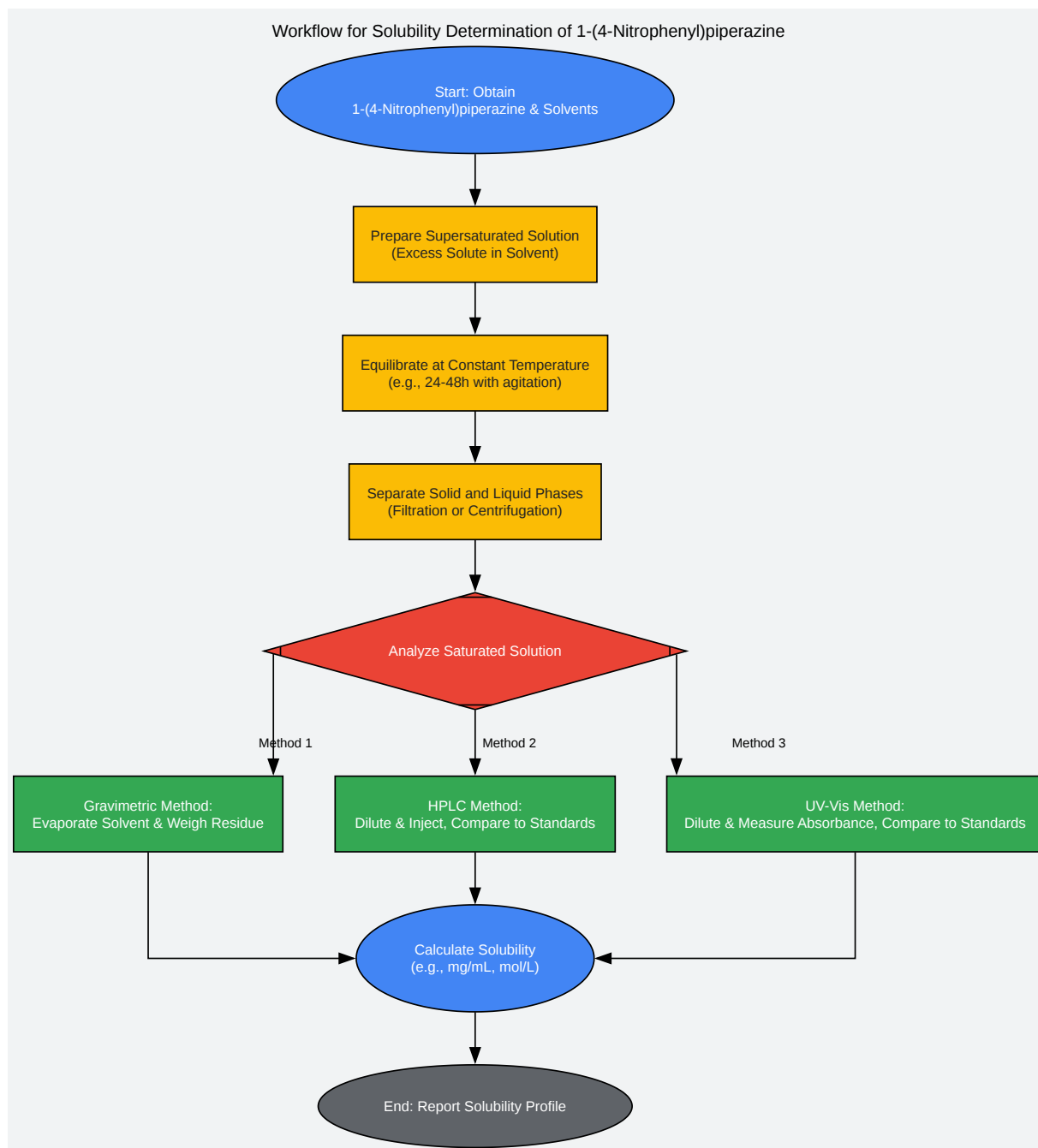
This method is rapid and straightforward, provided the compound has a distinct chromophore and does not interfere with the solvent's absorbance.

Methodology:

- Wavelength of Maximum Absorbance (λ_{max}) Determination: A dilute solution of **1-(4-Nitrophenyl)piperazine** is scanned across a range of UV-Vis wavelengths to determine the λ_{max} .
- Calibration Curve: A series of standard solutions of known concentrations are prepared, and their absorbance at the λ_{max} is measured to create a calibration curve (absorbance vs. concentration).
- Saturated Solution Preparation: A saturated solution is prepared as previously described.
- Sample Measurement: The saturated solution is filtered and diluted to fall within the linear range of the calibration curve. The absorbance of the diluted solution is then measured at the λ_{max} .
- Concentration Calculation: The concentration of the solute in the saturated solution is calculated using the Beer-Lambert law and the calibration curve.

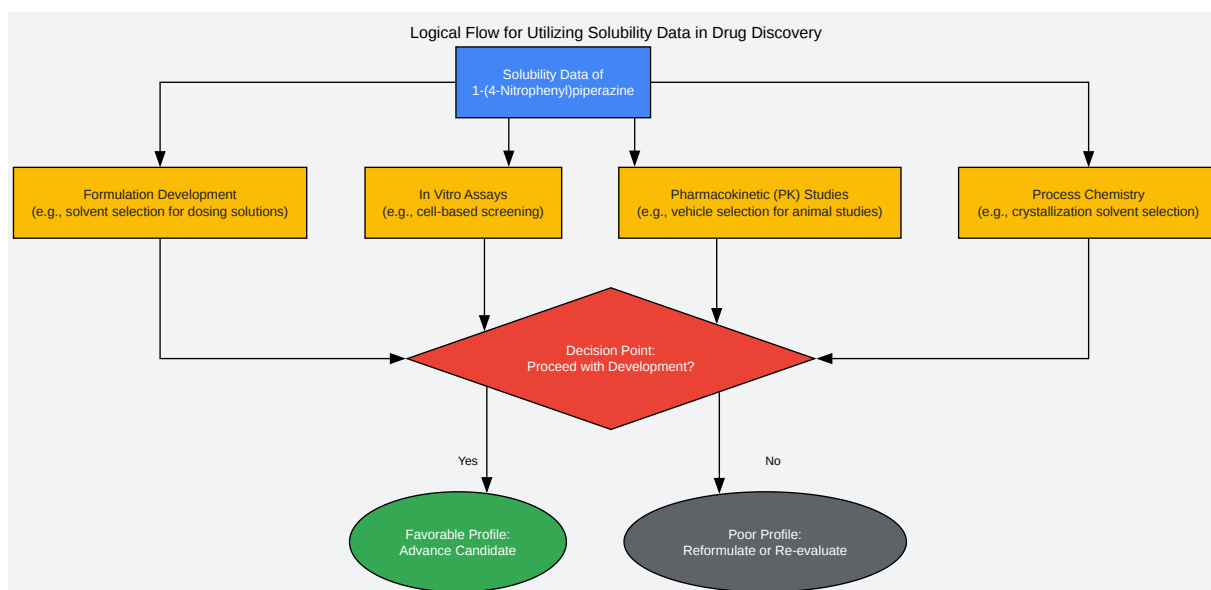
Mandatory Visualization

The following diagrams illustrate the logical workflow for determining the solubility of **1-(4-Nitrophenyl)piperazine** and a general signaling pathway where such a compound might be involved as a research chemical.



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Caption: Experimental workflow for determining solubility.



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Caption: Application of solubility data in research.

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